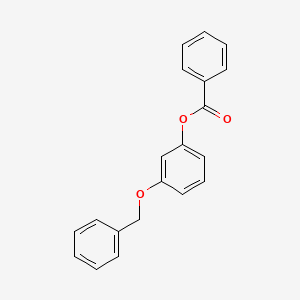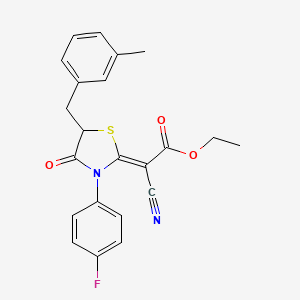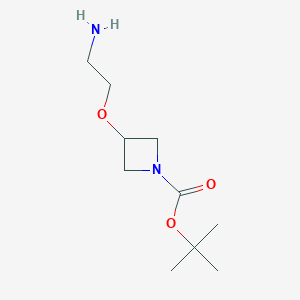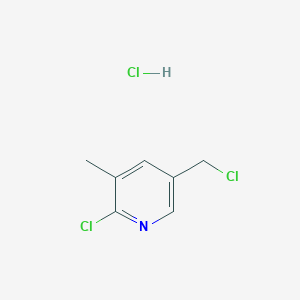
7-(2-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H21F2N5O3S and its molecular weight is 449.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Receptor Affinity and Psychotropic Potential
Research into compounds structurally related to 7-(2-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has focused on their potential psychotropic effects, specifically targeting serotonin receptors. A study involving the synthesis of arylpiperazine derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones revealed that certain compounds exhibited significant affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors, showing potential as ligands with antidepressant and anxiolytic properties. These findings suggest a promising avenue for designing new psychotropic agents with specific receptor targeting capabilities, which could lead to the development of novel treatments for mood disorders (Chłoń-Rzepa et al., 2013).
Antiproliferative Activity
The exploration of thiazolidine-2,4-dione derivatives, while not directly mentioning the specific compound , has unveiled compounds with potent antiproliferative activity against various human cancer cell lines. This indicates the broader potential of derivatives within this chemical space to contribute to cancer research, offering insights into mechanisms that could inhibit cancer cell proliferation. Such findings underscore the importance of structural modifications in enhancing the therapeutic potential of chemical compounds against malignancies (Chandrappa et al., 2008).
Photocyclization Research
Photocyclization studies involving xanthine derivatives, similar in structural context to the compound of interest, have demonstrated unique pathways to synthesize novel compounds. This research highlights the potential of photochemical reactions in creating new derivatives with possible pharmacological applications. Such investigations contribute to the understanding of molecular transformations under specific conditions, opening up new avenues for synthetic chemistry and drug development (Han et al., 2008).
Luminescent Material Development
The development of luminescent materials using thiazolidinedione (TD) derivatives has been explored, demonstrating the versatility of compounds within this chemical family for applications beyond pharmacology. This research into PLA blended with TD derivatives showcases the potential of these compounds in creating eco-friendly luminescent materials, potentially useful in bioplastic scintillation and other light-emitting applications (Pai & Kunhanna, 2020).
Propiedades
IUPAC Name |
7-[2-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N5O3S/c1-24-18-17(19(29)25(2)20(24)30)27(11-23-18)10-16(28)26-6-5-15(31-8-7-26)13-9-12(21)3-4-14(13)22/h3-4,9,11,15H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOFOCGWGUTNTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N3CCC(SCC3)C4=C(C=CC(=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}benzyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2689945.png)
![(E)-4-(Dimethylamino)-N-[(1R)-1-(3-methyltriazol-4-yl)ethyl]but-2-enamide](/img/structure/B2689946.png)




![7-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2689954.png)

